Home > Products > Screening Compounds P71950 > MC-Val-Cit-PAB-carfilzomib
MC-Val-Cit-PAB-carfilzomib -

MC-Val-Cit-PAB-carfilzomib

Catalog Number: EVT-12560771
CAS Number:
Molecular Formula: C68H96IN11O13
Molecular Weight: 1402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of MC-Val-Cit-PAB-carfilzomib involves several critical steps:

  1. Starting Materials: The synthesis begins with l-Citrulline, which serves as a precursor for the linker component.
  2. Linker Formation: The MC-Val-Cit-PAB linker is synthesized through a series of reactions that include HATU coupling and dipeptide formation. This process has been optimized to avoid undesirable epimerization and achieve high yields .
  3. Conjugation with Carfilzomib: The final step involves coupling the synthesized linker with carfilzomib, typically using an activated ester method to ensure efficient attachment .

This synthetic route has been reported to yield high purity compounds (up to 95%) and is scalable for larger production needs .

Molecular Structure Analysis

The molecular structure of MC-Val-Cit-PAB-carfilzomib can be described as follows:

  • Molecular Formula: C₆₁H₈₃N₁₁O₁₄S
  • Molecular Weight: 1275.56 g/mol
  • Structure: The compound features a complex arrangement including the carfilzomib moiety linked via a cleavable peptide bond (Val-Cit) to the PAB (para-aminobenzyl) group. This design allows for selective release of the active drug within the tumor microenvironment.

The structural integrity is crucial for its function as an ADC, ensuring that the drug remains stable in circulation but can be released upon internalization by target cells .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of MC-Val-Cit-PAB-carfilzomib primarily include:

  1. Peptide Bond Formation: Utilizing coupling reagents such as HATU or EDC to facilitate the formation of peptide bonds between amino acids.
  2. Deprotection Steps: Protecting groups used during synthesis must be selectively removed without affecting other functional groups.
  3. Conjugation Reaction: The final conjugation step typically employs an activated ester approach, where carfilzomib is linked to the linker under mild conditions to preserve its biological activity .

These reactions are optimized to ensure high yields and minimize side products.

Mechanism of Action

The mechanism of action for MC-Val-Cit-PAB-carfilzomib involves several key processes:

  1. Targeting Tumor Cells: The antibody component (not detailed here) binds specifically to antigens on tumor cells, facilitating internalization.
  2. Release Mechanism: Once inside the cell, lysosomal enzymes cleave the Val-Cit bond in the linker, releasing carfilzomib.
  3. Proteasome Inhibition: Released carfilzomib binds irreversibly to the proteasome, inhibiting its function and leading to an accumulation of pro-apoptotic factors, ultimately triggering cell death .

This targeted delivery enhances therapeutic efficacy while reducing systemic toxicity.

Physical and Chemical Properties Analysis

MC-Val-Cit-PAB-carfilzomib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in common organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stable under recommended storage conditions but sensitive to moisture and light.
  • Purity: High purity levels (>95%) are essential for clinical applications, ensuring minimal impurities that could affect efficacy or safety .

These properties are critical for its application in therapeutic settings.

Applications

MC-Val-Cit-PAB-carfilzomib is primarily used in scientific research related to cancer therapies, particularly in developing novel ADCs. Its applications include:

  • Cancer Treatment Research: Investigating its efficacy against various cancers through targeted delivery mechanisms.
  • Drug Development: Serving as a model for creating new ADCs with improved specificity and reduced side effects compared to traditional chemotherapies.
  • Mechanistic Studies: Understanding how modifications in linker chemistry affect drug release profiles and therapeutic outcomes .

Properties

Product Name

MC-Val-Cit-PAB-carfilzomib

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]morpholin-4-ium-4-yl]acetyl]amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide;iodide

Molecular Formula

C68H96IN11O13

Molecular Weight

1402.5 g/mol

InChI

InChI=1S/C68H95N11O13.HI/c1-44(2)38-53(61(84)68(7)43-92-68)74-65(88)55(40-48-20-13-9-14-21-48)76-64(87)54(39-45(3)4)75-63(86)52(29-26-47-18-11-8-12-19-47)72-57(81)42-79(34-36-91-37-35-79)41-49-24-27-50(28-25-49)71-62(85)51(22-17-32-70-67(69)90)73-66(89)60(46(5)6)77-56(80)23-15-10-16-33-78-58(82)30-31-59(78)83;/h8-9,11-14,18-21,24-25,27-28,30-31,44-46,51-55,60H,10,15-17,22-23,26,29,32-43H2,1-7H3,(H9-,69,70,71,72,73,74,75,76,77,80,81,85,86,87,88,89,90);1H/t51-,52-,53-,54-,55-,60-,68+;/m0./s1

InChI Key

LZSSFWVHVYJCSL-FWDVWTIGSA-N

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O.[I-]

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O.[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.